molecular formula C24H28N2O3S B3805373 N-({1-[2-(2-furyl)benzyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide

N-({1-[2-(2-furyl)benzyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide

Cat. No. B3805373
M. Wt: 424.6 g/mol
InChI Key: VLXFPBKFDJXSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(2-furyl)benzyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 by researchers at the pharmaceutical company, Novartis. Since its discovery, NPS-2143 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-({1-[2-(2-furyl)benzyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide acts as a competitive antagonist of CaSR, binding to the receptor and preventing its activation by extracellular calcium ions. This inhibition of CaSR signaling has been shown to have a range of effects on cellular processes, including the regulation of parathyroid hormone secretion, calcium absorption in the intestine, and bone remodeling.
Biochemical and Physiological Effects
Studies have shown that N-({1-[2-(2-furyl)benzyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide can affect a variety of physiological processes, including calcium homeostasis, bone metabolism, and cardiovascular function. In particular, it has been shown to reduce parathyroid hormone secretion and increase calcium excretion in the urine, indicating its potential use in the treatment of hyperparathyroidism and other calcium-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-({1-[2-(2-furyl)benzyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide is its selectivity for CaSR, which allows for more precise manipulation of calcium signaling pathways in laboratory experiments. However, its potency and specificity can also be a limitation, as it may not accurately reflect the complexity of calcium signaling in vivo.

Future Directions

There are many potential future directions for research involving N-({1-[2-(2-furyl)benzyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide and CaSR. One area of interest is the role of CaSR in cancer, as it has been implicated in the development and progression of several types of cancer. Additionally, the potential therapeutic applications of N-({1-[2-(2-furyl)benzyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide in the treatment of various calcium-related disorders continue to be explored. Further research into the mechanism of action of N-({1-[2-(2-furyl)benzyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide and its effects on cellular processes may also yield new insights into the regulation of calcium signaling in the body.

Scientific Research Applications

N-({1-[2-(2-furyl)benzyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide has been used in numerous scientific studies to investigate the role of CaSR in various physiological processes. CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and signaling in the body. It is expressed in many tissues, including the parathyroid gland, kidney, and bone.

properties

IUPAC Name

N-[[1-[[2-(furan-2-yl)phenyl]methyl]piperidin-3-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c27-30(28,19-20-8-2-1-3-9-20)25-16-21-10-6-14-26(17-21)18-22-11-4-5-12-23(22)24-13-7-15-29-24/h1-5,7-9,11-13,15,21,25H,6,10,14,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXFPBKFDJXSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C3=CC=CO3)CNS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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